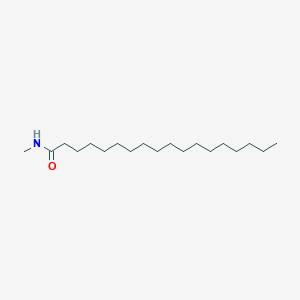Octadecanamide, N-methyl-
CAS No.: 20198-92-9
Cat. No.: VC3899776
Molecular Formula: C19H39NO
Molecular Weight: 297.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20198-92-9 |
|---|---|
| Molecular Formula | C19H39NO |
| Molecular Weight | 297.5 g/mol |
| IUPAC Name | N-methyloctadecanamide |
| Standard InChI | InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21) |
| Standard InChI Key | HNUFCQUTJXHEPI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Octadecanamide, N-methyl- is defined by the formula C₁₉H₃₉NO, with the IUPAC name N-methyloctadecanamide. The molecule consists of a long hydrophobic alkyl chain (C₁₈H₃₇) linked to a polar amide group where the nitrogen atom is substituted with a methyl group. This arrangement confers amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments .
Table 1: Key Structural and Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₃₉NO |
| Molecular Weight (g/mol) | 297.52 |
| CAS Registry Number | 20198-92-9 |
| IUPAC Name | N-methyloctadecanamide |
| InChIKey | HNUFCQUTJXHEPI-UHFFFAOYSA-N |
Spectroscopic Characterization
The compound’s structure is confirmed through techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:
-
¹H NMR: A singlet at δ 2.95 ppm (N–CH₃), a triplet at δ 2.15 ppm (C=O adjacent CH₂), and a broad peak at δ 1.25 ppm (C₁₈ alkyl chain) .
-
IR Spectroscopy: Strong absorption at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch, though attenuated due to tertiary amide structure) .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis of N-methyloctadecanamide typically involves the reaction of stearic acid (octadecanoic acid) with methylamine. The process proceeds via amide bond formation under catalytic conditions:
Reaction conditions often include a solvent like toluene or xylene, with temperatures maintained at 140–160°C to drive the reaction to completion . Catalysts such as boron trifluoride or p-toluenesulfonic acid may enhance yield.
Industrial-Scale Manufacturing
In industrial settings, continuous-flow reactors are employed to optimize efficiency. Key steps include:
-
Feedstock Preparation: High-purity stearic acid and methylamine are preheated.
-
Reactive Distillation: The reaction mixture is distilled to remove water, shifting equilibrium toward product formation.
-
Purification: Crystallization from ethanol or acetone yields >95% pure product .
Physicochemical Properties
Solubility and Partitioning
-
Hydrophobicity: The compound’s logP value (octanol-water partition coefficient) is estimated at ~6.5, indicating high lipid solubility.
-
Solubility Profile: Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and warm ethanol .
Applications and Functional Roles
Surfactant and Emulsifier
The amphiphilic nature of N-methyloctadecanamide makes it effective in stabilizing oil-water interfaces. Applications include:
-
Cosmetics: Acts as a nonionic surfactant in creams and lotions.
Table 2: Comparative Analysis of Tertiary Amides
| Compound | Molecular Formula | logP | Key Application |
|---|---|---|---|
| N-methyloctadecanamide | C₁₉H₃₉NO | ~6.5 | Surfactants |
| N,N-dimethyldodecanamide | C₁₄H₂₉NO | ~4.2 | Corrosion inhibitors |
| N-ethylhexadecanamide | C₁₈H₃₇NO | ~6.1 | Lubricant additives |
Research Frontiers and Challenges
Computational Modeling
Molecular dynamics simulations predict that N-methyloctadecanamide adopts a tilted orientation in lipid membranes, with the methyl group reducing hydrogen-bonding capacity compared to primary amides . Density functional theory (DFT) studies suggest moderate reactivity at the amide carbonyl, enabling potential chemical modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume